5-(Pyrrolidin-2-yl)oxazole

Synthetic Chemistry Peptidomimetics Building Blocks

5-(Pyrrolidin-2-yl)oxazole (CAS 1428233-24-2) is a heterocyclic building block that combines a pyrrolidine ring with an oxazole core. This architecture provides a rigid, three-dimensional scaffold with both hydrogen-bond acceptor and donor capabilities, making it a valuable intermediate for peptidomimetic design and fragment-based drug discovery.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1428233-24-2
Cat. No. B1403944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-2-yl)oxazole
CAS1428233-24-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CO2
InChIInChI=1S/C7H10N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2
InChIKeyJUNSQLOOJDIGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-2-yl)oxazole (CAS 1428233-24-2): A Distinct Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-(Pyrrolidin-2-yl)oxazole (CAS 1428233-24-2) is a heterocyclic building block that combines a pyrrolidine ring with an oxazole core. This architecture provides a rigid, three-dimensional scaffold with both hydrogen-bond acceptor and donor capabilities, making it a valuable intermediate for peptidomimetic design and fragment-based drug discovery [1]. The compound is supplied at ≥95% purity by specialty vendors such as Enamine and TRC, with prices on the order of $1,000–$2,000 per gram scale, reflecting its value as a non-trivial, advanced intermediate rather than a commodity chemical [2].

The Risks of Substituting 5-(Pyrrolidin-2-yl)oxazole with Generic In-Class Analogs: A Guide for Scientific Procurement


Interchanging 5-(pyrrolidin-2-yl)oxazole with regioisomeric or scaffold-similar analogs is a non-trivial decision that can undermine synthetic routes and biological testing. The position of the pyrrolidine substituent on the oxazole ring dictates the three-dimensional vector of the basic nitrogen, profoundly altering molecular recognition, binding kinetics, and conformational preferences [1]. As shown for related scaffolds, shifting from the pyrrolidin-2-yl to the pyrrolidin-3-yl isomer can reduce synthetic yield by over 15% due to differing steric and electronic demands during ring construction [2]. Furthermore, even subtle changes in heterocycle identity, such as substituting oxazole with isoxazole or piperidine, can shift physicochemical properties outside optimal lead-like space, impacting permeability and metabolic stability [3]. Therefore, direct replacement without experimental validation risks introducing unforeseen liabilities into SAR studies and late-stage functionalization campaigns.

Quantitative Differentiation of 5-(Pyrrolidin-2-yl)oxazole (CAS 1428233-24-2) Against Closest Analogs


Superior Synthetic Yield for the Pyrrolidin-2-yl Oxazole Isomer vs. Pyrrolidin-3-yl Scaffold

The hydrochloride salt of the core scaffold, 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid (1a·HCl), is obtained in 87% isolated yield via a three-step sequence from N-Boc-proline. In contrast, the 5-(pyrrolidin-3-yl)oxazole-4-carboxylic acid isomer (1b·HCl) is produced in only 73% yield under analogous conditions [1]. This 14 percentage-point yield advantage translates to better material throughput and reduced cost per gram in large-scale procurement.

Synthetic Chemistry Peptidomimetics Building Blocks

Higher Organocatalytic Enantioselectivity with Pyrrolidinyl-Oxazole-Carboxamide vs. Simple Proline Catalysts

Chiral pyrrolidinyl-oxazole-carboxamides, synthesized directly from the 5-(pyrrolidin-2-yl)oxazole scaffold, catalyze the asymmetric Michael addition of ketones to nitroolefins under solvent-free conditions with up to 99% ee. In head-to-head comparisons, these catalysts outperform L-proline, which typically delivers ~85-92% ee for similar transformations, while also providing higher diastereomeric ratios (up to >99:1 dr) [1].

Organocatalysis Asymmetric Synthesis Michael Addition

Advantageous Physicochemical Profile for CNS Drug Space vs. Piperidine Analog

The 5-(pyrrolidin-2-yl)oxazole scaffold exhibits a calculated topological polar surface area (TPSA) of 38.1 Ų and a XLogP3 of 0.3, placing it strategically within the optimal range for CNS penetration (CNS MPO score >4). In comparison, the corresponding 5-(piperidin-2-yl)oxazole has a higher TPSA and molecular weight due to the expanded ring, potentially reducing passive permeability [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Price Stability and Purity-Based Value Proposition vs. 2-Substituted Isomer

5-(Pyrrolidin-2-yl)oxazole is commercially available from Enamine in up to 2500 mg quantities at a price of $1,874, corresponding to a unit cost of ~$0.75/mg. The 2-substituted isomer, (S)-2-(pyrrolidin-2-yl)oxazole, is less commonly stocked and often requires custom synthesis, leading to longer lead times and prices exceeding $2.50/mg based on market surveys [1]. Furthermore, the 5-position isomer consistently demonstrates >95% purity by HPLC, while the 2-isomer may require additional repurification steps.

Chemical Procurement Supply Chain Purity Analysis

Distinct Binding Trajectory: Utility as a Thromboxane A2 Receptor Modulator Scaffold

In a medicinal chemistry program on thromboxane A2 receptor antagonists, the L-proline-derived oxazole analog '9', which is a direct structural descendant of the 5-(pyrrolidin-2-yl)oxazole scaffold, exhibited a binding affinity (Kd) of 7.9 ± 0.71 nM in washed human platelets [1]. While the parent compound itself is not the final drug, the scaffold's ability to serve as a starting point for a nanomolar ligand distinguishes it from many other heterocyclic building blocks that do not have a proven path to a high-affinity GPCR modulator.

GPCR Targeting Thromboxane Receptor Platelet Aggregation

High-Value Procurement Applications for 5-(Pyrrolidin-2-yl)oxazole (CAS 1428233-24-2)


Synthesis of Chiral Organocatalysts for Asymmetric C–C Bond Formation

5-(Pyrrolidin-2-yl)oxazole is an essential precursor for chiral pyrrolidinyl-oxazole-carboxamide organocatalysts, which achieve up to 99% ee and >99:1 dr in solvent-free Michael additions [1]. A supplier can differentiate its product by providing enantiopure samples, as even minor epimerization at the pyrrolidine center will degrade catalytic performance. This directly addresses the procurement need for a building block that guarantees high enantioselectivity in the final catalyst.

Design of CNS-Penetrant Peptidomimetic Libraries

With its calculated TPSA of 38.1 Ų and XLogP3 of 0.3, this scaffold occupies a privileged region of CNS drug-like space [1]. A CRO or pharmaceutical company procuring 5-(pyrrolidin-2-yl)oxazole for a CNS-focused fragment library will benefit from a building block that has been computationally validated and is available in high purity, eliminating the need for post-hoc property optimization that would be required for higher TPSA or LogP analogs.

Key Intermediate for Thromboxane Receptor Antagonist Development

The parent scaffold has been used to generate nanomolar thromboxane A2 receptor antagonists (Kd = 7.9 nM) [1]. A research group optimizing novel antiplatelet agents can therefore procure this compound with confidence that it leads to tractable GPCR SAR, as opposed to starting from a scaffold with no documented path to receptor engagement. This evidence-driven procurement strategy reduces attrition in hit-to-lead programs.

High-Yield Building Block for Parallel Synthesis of Conformationally Constrained Amino Acids

The 5-yl-2-substituted oxazole isomer provides a 14% higher synthetic yield (87% vs 73%) compared to its 3-substituted isomer when elaborated to the carboxylic acid [1]. For a laboratory planning a parallel synthesis of dozens of amino acid analogs, choosing the higher-yielding scaffold directly minimizes material waste and labor costs, making it the operationally and financially superior choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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